![molecular formula C9H8ClNOS B13651989 2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
2-Chloro-7-ethoxybenzo[d]thiazole
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Overview
Description
2-Chloro-7-ethoxybenzo[d]thiazole is a heterocyclic compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethoxybenzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst . This reaction typically requires mild conditions and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis and other advanced techniques can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions at the Chlorine Position
The chlorine atom at position 2 is highly susceptible to nucleophilic substitution due to electron withdrawal by the adjacent thiazole sulfur.
Key Reactions:
-
Amination : Reacting with primary or secondary amines (e.g., aniline derivatives) in polar aprotic solvents like DMF yields 2-amino-7-ethoxybenzo[d]thiazoles. For example:
2-Cl-7-EthoxyBThiazole+R-NH2→2-NHR-7-EthoxyBThiazole+HCl
This reaction is exemplified in the synthesis of anti-tubercular agents, where chlorine substitution with thiocyanato or acetamide groups enhanced bioactivity . -
Thiolation : Treatment with thiourea or sodium hydrosulfide introduces a thiol group at position 2, forming 2-mercapto derivatives .
Reagent | Product | Conditions | Source |
---|---|---|---|
Aniline | 2-Anilino-7-ethoxybenzo[d]thiazole | DMF, 80°C, 6h | |
Thiourea | 2-Mercapto-7-ethoxybenzo[d]thiazole | Ethanol, reflux, 4h |
Modification of the Ethoxy Group
The ethoxy group at position 7 can undergo oxidation or hydrolysis, though such transformations are less common in literature.
Oxidation:
-
Aldehyde Formation : Strong oxidizing agents (e.g., KMnO₄) may convert the ethoxy group to a formyl group, yielding 7-formyl-2-chlorobenzo[d]thiazole .
-
Carboxylic Acid Formation : Prolonged oxidation could further oxidize the formyl group to a carboxylic acid.
Reduction of the Benzothiazole Core
The thiazole ring can be hydrogenated to form dihydro- or tetrahydrobenzothiazole derivatives, altering electronic properties and bioactivity.
Example:
2-Cl-7-EthoxyBThiazole+H2Pd/C2-Cl-7-EthoxyDihydroBThiazole
This reaction is critical in modifying tubulin-binding affinity in anticancer agents .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable arylation or alkynylation at position 2 or 7, though direct examples are sparse.
Biological Relevance of Reaction Products
Scientific Research Applications
2-Chloro-7-ethoxybenzo[d]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Chlorobenzothiazole: Similar in structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
7-Ethoxybenzothiazole: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
2-Chloro-7-ethoxybenzo[d]thiazole is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Biological Activity
2-Chloro-7-ethoxybenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8ClN2OS
- Molecular Weight : Approximately 228.69 g/mol
- IUPAC Name : 2-chloro-7-ethoxy-1,3-benzothiazole
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its reactivity and binding affinity compared to other derivatives.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.
- Receptor Modulation : It can influence receptor functions, potentially leading to altered signaling pathways that affect cellular responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds in the benzothiazole family possess significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
A study conducted on benzothiazole derivatives demonstrated that this compound showed promising antibacterial activity against several clinical strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 16 | Staphylococcus aureus |
32 | Escherichia coli |
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could significantly reduce cell viability.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.4 |
MDA-MB-231 (breast cancer) | 4.8 |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure of benzothiazoles can significantly alter their biological activity. For instance, the substitution of chlorine at position two enhances antimicrobial and anticancer properties compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H8ClNOS |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-chloro-7-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3 |
InChI Key |
HPGLBOMPRAGSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=N2)Cl |
Origin of Product |
United States |
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